molecular formula C12H19NO B1385845 (4-Ethoxyphenyl)isobutylamine CAS No. 1019544-48-9

(4-Ethoxyphenyl)isobutylamine

Cat. No. B1385845
CAS RN: 1019544-48-9
M. Wt: 193.28 g/mol
InChI Key: AEKUPXBJURHMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxyphenyl)isobutylamine, also known as 4-EIBA, is an organic compound with a wide range of applications in scientific research. It is a novel compound with a unique structure and properties, making it an important tool for the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

(4-Ethoxyphenyl)isobutylamine: is used in the synthesis of β-lactam antibiotics , which are a class of broad-spectrum antibiotics that include penicillin derivatives, cephalosporins, monobactams, and carbapenems . These antibiotics are crucial in the fight against bacterial infections.

Development of Anticancer Agents

The compound serves as an intermediate in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These are widely used in chemotherapy for various cancers, highlighting the compound’s importance in medicinal chemistry.

Chemical Research and Compound Derivation

In chemical research, (4-Ethoxyphenyl)isobutylamine is utilized to derive new compounds through reactions like the Staudinger reaction . This process is fundamental in developing new materials with potential applications in various fields.

Organic Synthesis

This chemical is involved in organic synthesis processes, particularly in the preparation of N-unsubstituted β-lactams . These lactams are key intermediates in synthesizing several biologically active molecules.

Protective Group Chemistry

It plays a role in protective group chemistry, especially in the protection of the amide-NH group . This is a critical step in synthesizing complex molecules where certain functional groups need to be protected while others react.

Odorant Binding and Biological Studies

(4-Ethoxyphenyl)isobutylamine: binds to TAAR3 in mice and can trigger sexual behavior in male mice dependent on the cluster of TAAR2 through TAAR9 . This application is significant in biological studies related to behavior and sensory perception.

Safety and Hazards

The safety data sheet for isobutylamine, a related compound, indicates that it is highly flammable, toxic if swallowed, and causes severe skin burns and eye damage .

properties

IUPAC Name

4-ethoxy-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKUPXBJURHMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethoxyphenyl)isobutylamine
Reactant of Route 2
Reactant of Route 2
(4-Ethoxyphenyl)isobutylamine
Reactant of Route 3
Reactant of Route 3
(4-Ethoxyphenyl)isobutylamine
Reactant of Route 4
Reactant of Route 4
(4-Ethoxyphenyl)isobutylamine
Reactant of Route 5
Reactant of Route 5
(4-Ethoxyphenyl)isobutylamine
Reactant of Route 6
Reactant of Route 6
(4-Ethoxyphenyl)isobutylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.